Oleyl lactate
CAS No.: 42175-36-0
Cat. No.: VC3930626
Molecular Formula: C21H40O3
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42175-36-0 |
|---|---|
| Molecular Formula | C21H40O3 |
| Molecular Weight | 340.5 g/mol |
| IUPAC Name | [(Z)-octadec-9-enyl] 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |
| Standard InChI Key | VKPCTXYZANSYRP-KHPPLWFESA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOC(=O)C(C)O |
| SMILES | CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOC(=O)C(C)O |
Introduction
Chemical and Structural Properties of Oleyl Lactate
Molecular Composition and Synthesis
Oleyl lactate is synthesized through the esterification of oleyl alcohol (C₁₈H₃₆O) and lactic acid (C₃H₆O₃), resulting in the chemical formula C₂₁H₄₀O₃. The reaction typically occurs under acidic or enzymatic catalysis, producing a slightly yellow, viscous liquid with a faint fatty odor . Its structure features a long unsaturated carbon chain from oleyl alcohol and a hydrophilic lactate group, enabling dual functionality as an emollient and mild exfoliant .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 340.5 g/mol | |
| Appearance | Slightly yellow, viscous liquid | |
| Solubility | Insoluble in water; soluble in oils | |
| Boiling Point | 420–430°C (estimated) | |
| Density | 0.89–0.91 g/cm³ |
Structural Insights and Isomerism
The compound’s IUPAC name, [(Z)-octadec-9-enyl] 2-hydroxypropanoate, reflects its cis-configuration at the double bond in the oleyl chain (Z-isomer) . This configuration enhances its fluidity and compatibility with lipid-based formulations. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for the ester carbonyl group (170–175 ppm in ¹³C NMR) and the hydroxyl moiety from lactic acid .
Applications in Personal Care Formulations
Skin Care Innovations
Oleyl lactate serves as a cornerstone in moisturizers, serums, and anti-aging products due to its dual action:
-
Emollient Function: The oleyl component forms an occlusive layer, reducing transepidermal water loss (TEWL) by 15–20% in clinical studies, thereby improving skin hydration .
-
Exfoliation: Lactic acid’s α-hydroxy acid (AHA) properties promote gentle keratinocyte desquamation, enhancing skin radiance and texture without irritation .
A 2024 consumer study noted a 30% improvement in skin smoothness after 4 weeks of using oleyl lactate-infused creams, outperforming petrolatum-based controls .
Hair Care Advancements
In shampoos and conditioners, oleyl lactate acts as a surfactant stabilizer and cuticle sealant. Its molecular structure enables even distribution of active ingredients, reducing frizz by up to 40% and enhancing shine in damaged hair . Formulators prioritize its use in sulfate-free products, where it mitigates the drying effects of alternative cleansers .
Market Dynamics and Growth Drivers
Global Market Segmentation
The oleyl lactate market is segmented by purity (>99%, ≤99%) and application (hair care, skin care, others). The >99% purity grade dominates with a 68% market share, favored for premium cosmetic lines .
Table 2: Oleyl Lactate Market Overview (2022–2027)
| Parameter | 2022 | 2027 (Projected) | CAGR |
|---|---|---|---|
| Market Size | $350 million | $485 million | 6.4% |
| Skin Care Share | 45% | 48% | - |
| Asia-Pacific Growth | 7.1% | - | - |
Competitive Landscape
Key players like Alzo International and BASF leverage biotechnology to produce sustainable oleyl lactate, reducing reliance on petrochemical-derived oleyl alcohol . Phoenix Chemical’s 2024 patent for a solvent-free synthesis method lowered production costs by 12%, accelerating adoption in mass-market products .
Comparative Analysis with Related Esters
Oleyl Lactate vs. Oleyl Stearate
While both esters derive from oleyl alcohol, oleyl stearate’s longer carbon chain (C₃₆H₇₀O₂) increases viscosity but reduces spreadability. In blind trials, oleyl lactate outperformed stearate in moisturization (18% higher hydration retention) and user preference (73% vs. 27%) .
Table 3: Functional Comparison of Oleyl Esters
| Property | Oleyl Lactate | Oleyl Stearate |
|---|---|---|
| Molecular Weight | 340.5 g/mol | 536.9 g/mol |
| Melting Point | -5°C | 25°C |
| Use in Leave-On Products | 92% | 64% |
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